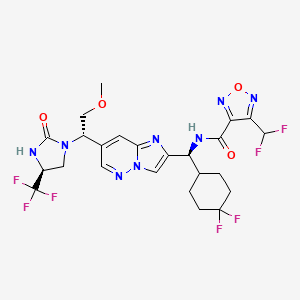

IL-17A inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25F7N8O4 |

|---|---|

Molecular Weight |

622.5 g/mol |

IUPAC Name |

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1 |

InChI Key |

XIIADHFRZOYRQU-VYDXJSESSA-N |

Isomeric SMILES |

COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F |

Canonical SMILES |

COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Secukinumab (IL-17A Inhibitor) for IL-17A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Secukinumab, a therapeutic monoclonal antibody, to its target, Interleukin-17A (IL-17A). The document details the binding affinity and kinetics, the experimental methodologies used to determine these parameters, and the underlying signaling pathway of IL-17A.

Introduction to Secukinumab and IL-17A

Interleukin-17A is a key pro-inflammatory cytokine centrally involved in the pathogenesis of several autoimmune and inflammatory diseases.[1][2][3][4] Secukinumab is a fully human monoclonal IgG1/κ antibody that specifically targets and neutralizes IL-17A.[2][3][4] By binding to IL-17A, Secukinumab prevents the cytokine from interacting with its receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream inflammatory signaling.[3] This targeted inhibition makes Secukinumab an effective therapeutic agent for conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3][4] Understanding the precise binding affinity and kinetics of this interaction is crucial for elucidating its mechanism of action and for the development of novel biotherapeutics.

Binding Affinity and Kinetics of Secukinumab for IL-17A

The interaction between Secukinumab and IL-17A is characterized by high affinity, reflecting a strong and stable binding. The binding parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Table 1: Binding Affinity and Kinetic Parameters of Secukinumab for IL-17A

| Parameter | Value | Unit | Description |

| KD (Dissociation Constant) | 100-200 | pM | A measure of the binding affinity; a lower KD indicates a higher affinity. |

| kon (Association Rate Constant) | ~1 x 106 | M-1s-1 | The rate at which Secukinumab binds to IL-17A. |

| koff (Dissociation Rate Constant) | ~1 x 10-4 | s-1 | The rate at which the Secukinumab/IL-17A complex dissociates. |

Note: The exact values can vary slightly depending on the specific experimental conditions and the source of the data.

Experimental Protocols for Determining Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a widely used label-free technique to measure real-time biomolecular interactions.[5][6] The following provides a generalized protocol for assessing the binding of Secukinumab to IL-17A.

Surface Plasmon Resonance (SPR) Experimental Protocol

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of Secukinumab binding to human IL-17A.

Materials:

-

SPR instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human IL-17A

-

Secukinumab

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Immobilize recombinant human IL-17A to the activated surface by injecting a solution of IL-17A in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). The target immobilization level is typically around 500-1000 response units (RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell is similarly prepared but without the immobilization of IL-17A to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of Secukinumab in the running buffer, typically ranging from low nanomolar to picomolar concentrations.

-

Inject the different concentrations of Secukinumab over the IL-17A-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is monitored for a defined period (e.g., 180 seconds).

-

Following the association phase, inject the running buffer to monitor the dissociation of the Secukinumab/IL-17A complex for a defined period (e.g., 600 seconds).

-

-

Surface Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove the bound Secukinumab.

-

-

Data Analysis:

-

The sensorgram data is double-referenced by subtracting the response from the reference flow cell and then subtracting the response from a buffer-only injection.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model, such as a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Visualization of Pathways and Workflows

IL-17A Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of IL-17A to its receptor complex.

Caption: IL-17A Signaling Pathway.

Secukinumab Mechanism of Action

This diagram illustrates how Secukinumab inhibits the IL-17A signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nicoyalife.com [nicoyalife.com]

Crystal Structure of an IL-17A Inhibitor in Complex with the IL-17A Homodimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of an Interleukin-17A (IL-17A) inhibitor bound to its target, the IL-17A homodimer. This document outlines the structural basis of inhibition, presents key quantitative data, details the experimental methodologies employed for structure determination and inhibitor characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to IL-17A and its Inhibition

Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] IL-17A exists as a disulfide-linked homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2] This interaction triggers downstream signaling cascades, primarily involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.[3]

The development of inhibitors that block the IL-17A signaling pathway has proven to be a successful therapeutic strategy.[4] These inhibitors can be broadly categorized as monoclonal antibodies that neutralize IL-17A or its receptor, and small molecules or peptides that interfere with the cytokine-receptor interaction.[5][6] Understanding the precise molecular interactions between these inhibitors and the IL-17A homodimer is paramount for the rational design and optimization of novel therapeutics. X-ray crystallography provides a high-resolution snapshot of these interactions, revealing the structural basis of inhibition.

Quantitative Data Summary

This section summarizes the key quantitative data associated with the crystal structure of IL-17A inhibitors in complex with the IL-17A homodimer, as well as the binding affinities and inhibitory potencies of selected compounds.

Crystallographic Data

The following table presents the crystallographic data for several IL-17A-inhibitor complexes deposited in the Protein Data Bank (PDB).

| PDB ID | Inhibitor Type | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 5HI3 | Macrocyclic Peptide | 2.15 | 0.197 | 0.231 | [7] |

| 8USR | Small Molecule | 1.83 | 0.220 | 0.250 | [3] |

| 8CDG | Macrocycle | 2.90 | 0.233 | 0.257 | [8] |

Binding Affinity and In Vitro Potency

The binding affinities (KD) and half-maximal inhibitory concentrations (IC50) are critical parameters for evaluating the efficacy of an inhibitor. The data below is for representative small molecule and peptide inhibitors targeting IL-17A.

| Inhibitor | Assay | KD (μM) | IC50 (μM) | Reference |

| Compound 1 | Surface Plasmon Resonance (SPR) | 0.66 | - | [2] |

| Compound 1 | FRET | - | 1.14 | [2] |

| LY3509754 | AlphaLISA | - | <0.00945 | [9] |

| LY3509754 | HT-29 cells | - | 0.0093 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of IL-17A inhibitors.

Protein Expression and Purification of IL-17A

Recombinant human IL-17A is typically expressed in Escherichia coli as inclusion bodies, which necessitates a refolding step to obtain the biologically active homodimer.

-

Expression: A cDNA encoding human IL-17A (amino acids 20-155) is cloned into a pET expression vector and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Inclusion Body Isolation: Cells are harvested by centrifugation and lysed. The insoluble fraction containing the inclusion bodies is washed and solubilized in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

Refolding: The denatured protein is refolded by rapid dilution into a refolding buffer containing a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

-

Purification: The refolded IL-17A homodimer is purified using a series of chromatography steps, typically including ion-exchange chromatography and size-exclusion chromatography, to achieve high purity.

Crystallization of the IL-17A-Inhibitor Complex

Obtaining high-quality crystals is a critical step for X-ray diffraction studies.

-

Complex Formation: Purified IL-17A homodimer is incubated with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions using techniques such as sitting-drop or hanging-drop vapor diffusion. A common crystallization condition involves a precipitant solution containing polyethylene glycol (PEG) and a specific salt at a defined pH. For example, crystals of the IL-17A/Fab/HAP complex with small molecules were grown in 0.1 M sodium acetate (pH 4.8), 2–6% (v/v) 2-propanol, and 16–28% (w/v) PEG 6000.[5]

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as temperature and pH, to obtain diffraction-quality crystals.

X-ray Data Collection and Structure Determination

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using molecular replacement, using a previously determined structure of IL-17A as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[6][10]

-

Ligand Immobilization: IL-17A is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at various concentrations.

-

Data Acquisition: The binding of the inhibitor to the immobilized IL-17A is monitored as a change in the refractive index, which is proportional to the mass change on the sensor surface.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[11][12]

-

Sample Preparation: Purified IL-17A is placed in the sample cell, and the inhibitor is loaded into the titration syringe. Both samples must be in identical buffer to minimize heats of dilution.

-

Titration: The inhibitor is injected into the IL-17A solution in a stepwise manner.

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaLISA for In Vitro Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to measure protein-protein interactions.[13][14]

-

Assay Principle: Biotinylated IL-17A is captured by streptavidin-coated donor beads, and an antibody against IL-17A is conjugated to acceptor beads. When the donor and acceptor beads are in close proximity due to the presence of IL-17A, excitation of the donor beads results in a luminescent signal from the acceptor beads.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor.

-

Data Acquisition: The luminescent signal is measured on a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and experimental concepts related to IL-17A inhibition.

IL-17A Signaling Pathway

Caption: IL-17A signaling cascade and the point of intervention for IL-17A inhibitors.

Experimental Workflow for Crystal Structure Determination

Caption: A streamlined workflow for determining the crystal structure of an IL-17A-inhibitor complex.

Mechanism of IL-17A Inhibition

Caption: A logical diagram illustrating the mechanism of action for an IL-17A inhibitor.

References

- 1. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. researchgate.net [researchgate.net]

Navigating the IL-17A Axis: A Technical Guide to Target Engagement Assay Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, leading to the development of several highly effective monoclonal antibody inhibitors. Demonstrating that these therapeutics effectively bind to and neutralize their target in a complex biological system is a critical aspect of drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for developing robust target engagement assays for IL-17A inhibitors. We will delve into the intricacies of the IL-17A signaling pathway, detail experimental protocols for key biochemical and cell-based assays, present comparative data for prominent inhibitors, and offer insights into the development of pharmacodynamic biomarker assays. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret target engagement studies for this important class of biologics.

Introduction to IL-17A and Target Engagement

Interleukin-17A is a hallmark cytokine produced primarily by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also a key driver of inflammation in a variety of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) on the surface of various cell types, including keratinocytes and fibroblasts.[4][5] This interaction triggers downstream signaling cascades, leading to the production of inflammatory mediators such as cytokines, chemokines, and antimicrobial peptides.[1][2]

Target engagement assays are indispensable tools in drug development, providing direct evidence that a drug molecule is interacting with its intended target in a biological system.[6] For IL-17A inhibitors, which are typically monoclonal antibodies, these assays are crucial for establishing a clear relationship between drug concentration, target binding, and the desired pharmacological effect.[7] A well-designed target engagement strategy can inform dose selection, predict clinical efficacy, and provide valuable insights into the mechanism of action.[6][7]

The IL-17A Signaling Pathway

Understanding the IL-17A signaling pathway is fundamental to designing effective target engagement assays. The binding of the dimeric IL-17A ligand to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein, NF-κB activator 1 (Act1), which in turn recruits and activates TNF receptor-associated factor 6 (TRAF6).[8][9] The activation of TRAF6 leads to the subsequent activation of key downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][9] This signaling cascade culminates in the transcription of genes encoding various pro-inflammatory molecules.

Figure 1: Simplified IL-17A Signaling Pathway.

Core Target Engagement Assays

A multi-faceted approach employing a combination of biochemical and cell-based assays is recommended to comprehensively assess the target engagement of IL-17A inhibitors.

Ligand-Binding Assays

Ligand-binding assays directly measure the interaction between the IL-17A inhibitor and its target. These assays are crucial for determining binding affinity and specificity.

ELISA is a widely used plate-based assay for quantifying the binding of an antibody to its antigen. For IL-17A inhibitors, a direct or competition ELISA format can be employed.

Figure 2: General Workflow for an IL-17A Inhibitor ELISA.

Experimental Protocol: Direct ELISA

-

Coating: Coat a 96-well high-binding microplate with recombinant human IL-17A (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Inhibitor Incubation: Add serial dilutions of the IL-17A inhibitor (e.g., monoclonal antibody) to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the IL-17A inhibitor (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Readout: Measure the absorbance at 450 nm using a microplate reader.

AlphaLISA is a bead-based, no-wash immunoassay that offers high sensitivity and a wide dynamic range. It is well-suited for measuring protein-protein interactions in a homogeneous format.

Figure 3: General Workflow for an IL-17A Inhibitor AlphaLISA.

Experimental Protocol: Competition AlphaLISA

-

Reagent Preparation: Prepare a mix of biotinylated IL-17A and anti-IL-17A antibody-conjugated AlphaLISA acceptor beads in assay buffer.

-

Inhibitor Addition: Add serial dilutions of the IL-17A inhibitor to the wells of a 384-well microplate.

-

Reagent Mix Addition: Add the biotinylated IL-17A and acceptor bead mixture to the wells.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Donor Bead Addition: Add streptavidin-coated AlphaLISA donor beads.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Readout: Read the plate on an Alpha-enabled plate reader.

Cell-Based Functional Assays

Cell-based assays are critical for assessing the ability of an inhibitor to block the functional consequences of IL-17A signaling in a more physiologically relevant context.

This assay measures the ability of an IL-17A inhibitor to block the production of downstream inflammatory mediators, such as IL-6, IL-8 (CXCL8), or GRO-α (CXCL1), from IL-17A-responsive cells.

Figure 4: Workflow for an IL-17A-Induced Cytokine Production Assay.

Experimental Protocol: IL-6 Production in Human Dermal Fibroblasts

-

Cell Seeding: Seed primary human dermal fibroblasts into a 96-well tissue culture plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the IL-17A inhibitor for 1 hour.

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 10-50 ng/mL).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Determine the EC₅₀ value of the inhibitor.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different IL-17A inhibitors.

Table 1: Comparison of In Vitro Potency of IL-17A Inhibitors

| Inhibitor | Target | Binding Affinity (K D) | Ligand Binding IC₅₀ | Functional Cell-Based Assay EC₅₀ |

| Secukinumab | IL-17A | ~100-200 pM | ~0.4 nM | ~0.2-1 nM |

| Ixekizumab | IL-17A | <10 pM | ~15-30 pM | ~50-100 pM |

| Brodalumab | IL-17RA | ~20-50 pM | N/A | ~100-300 pM |

Note: The values presented are approximate and can vary depending on the specific assay conditions and cell types used. Data is compiled from publicly available literature.[5][10][11][12]

Pharmacodynamic Biomarker Assays

Pharmacodynamic (PD) biomarker assays are crucial for demonstrating target engagement in a clinical setting. These assays measure a downstream effect of the drug's interaction with its target, providing evidence of the drug's biological activity in patients.

For IL-17A inhibitors, a common PD biomarker strategy is to measure the levels of total IL-17A in the serum of treated subjects.[7] Upon administration of an anti-IL-17A antibody, the antibody binds to circulating IL-17A, forming a complex. This complex often has a longer half-life than free IL-17A, leading to an increase in the total concentration of IL-17A in the serum.[7] This increase serves as a surrogate marker of target engagement.

Experimental Protocol: Total IL-17A ELISA in Serum

The protocol is similar to the direct ELISA described in section 3.1.1, with the key difference being the use of patient serum samples instead of purified reagents.

-

Coating: Coat a 96-well microplate with a capture antibody that binds to a different epitope on IL-17A than the therapeutic antibody, or one that can bind the therapeutic antibody-IL-17A complex.

-

Washing and Blocking: Follow standard washing and blocking procedures.

-

Sample Incubation: Add patient serum samples (collected at baseline and various time points post-dosing) to the wells and incubate.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add a labeled detection antibody that binds to IL-17A at an epitope that is not blocked by the therapeutic antibody.

-

Substrate Addition and Readout: Follow standard procedures for substrate addition, reaction stopping, and signal measurement.

Quality Control and Troubleshooting

Robust and reproducible target engagement assays require stringent quality control measures.

Table 2: Key Quality Control Parameters for Ligand-Binding Assays

| Parameter | Description | Acceptance Criteria |

| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) ≤ 20% |

| Accuracy | The closeness of the mean test results to the true value. | Percent recovery within 80-120% of the nominal value |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Minimal cross-reactivity with related cytokines or matrix components |

| Sensitivity | The lowest concentration of analyte that can be reliably detected. | Lower Limit of Quantitation (LLOQ) should be appropriate for the expected concentrations. |

Reference: Based on general principles of ligand-binding assay validation.[4][8][9]

Common Troubleshooting for Cell-Based Assays:

-

High Variability: Ensure consistent cell seeding density, passage number, and incubation times.[13][14]

-

Low Signal: Optimize the concentration of IL-17A used for stimulation and check the health and responsiveness of the cell line.[13][14]

-

Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.

Conclusion

The development of robust and reliable target engagement assays is a cornerstone of a successful drug development program for IL-17A inhibitors. A comprehensive strategy that incorporates a suite of biochemical and cell-based functional assays, alongside well-designed pharmacodynamic biomarker studies, is essential to fully characterize the interaction of a therapeutic with its target. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to establish and validate their own target engagement assays, ultimately contributing to the development of more effective therapies for patients with IL-17A-mediated diseases.

References

- 1. [PDF] Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift | Semantic Scholar [semanticscholar.org]

- 2. pufei.com [pufei.com]

- 3. m.youtube.com [m.youtube.com]

- 4. swordbio.com [swordbio.com]

- 5. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. Measurement of IL-17AA and IL-17FF as Pharmacodynamic Biomarkers to Demonstrate Target Engagement in the Phase I Study of MCAF5352A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thescipub.com [thescipub.com]

- 10. researchgate.net [researchgate.net]

- 11. Portico [access.portico.org]

- 12. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]

- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

The Architecture of Inhibition: A Deep Dive into IL-17A Inhibitor Pharmacophore Modeling and SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Interleukin-17A (IL-17A) has emerged as a critical therapeutic target in a host of autoimmune and inflammatory diseases. While monoclonal antibodies targeting IL-17A have demonstrated significant clinical success, the quest for small molecule inhibitors presents an opportunity for orally bioavailable and potentially more cost-effective therapies. This technical guide delves into the core principles and methodologies underpinning the discovery and optimization of IL-17A inhibitors, with a specific focus on pharmacophore modeling and Structure-Activity Relationship (SAR) studies.

The IL-17A Signaling Cascade: A Target for Intervention

IL-17A, a homodimeric cytokine, exerts its pro-inflammatory effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. Act1, in turn, associates with TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1. The culmination of this signaling is the production of various pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2][3][4] The intricate nature of this pathway offers multiple points for therapeutic intervention, with a primary focus on disrupting the initial IL-17A/IL-17RA protein-protein interaction (PPI).

Figure 1: IL-17A Signaling Pathway.

Deciphering the Inhibitor Blueprint: Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a ligand to interact with a specific biological target. Both ligand-based and structure-based approaches have been instrumental in identifying and optimizing IL-17A inhibitors.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This method is employed when a set of active ligands is known, but the 3D structure of the target is unavailable or not well-defined.

-

Ligand Dataset Preparation:

-

Compile a structurally diverse set of known IL-17A inhibitors with a wide range of biological activities (e.g., IC50 values).

-

Generate low-energy 3D conformers for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the most active compounds. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable features.

-

-

Model Generation and Scoring:

-

Utilize pharmacophore modeling software to align the active ligands and generate pharmacophore hypotheses.

-

Score and rank the generated models based on how well they map to the active compounds and exclude inactive ones.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of compounds (not used in model generation) with known activities. A good model should be able to distinguish active from inactive molecules.

-

Experimental Protocol: Structure-Based Pharmacophore Model Generation

This approach leverages the 3D structural information of the target protein, often obtained from X-ray crystallography or NMR spectroscopy.

-

Target Structure Preparation:

-

Obtain the 3D structure of IL-17A, preferably in complex with a ligand, from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.

-

-

Binding Site Analysis:

-

Identify the key interaction points between IL-17A and its known ligands or its receptor. This involves analyzing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

-

Pharmacophore Feature Mapping:

-

Map the identified interaction points to pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl of the protein would be mapped as an HBD feature in the pharmacophore model.

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore model by adjusting the position and tolerance spheres of the features.

-

Validate the model by its ability to retrieve known active compounds from a database through virtual screening.

-

Figure 2: Pharmacophore Modeling Workflow.

The Iterative Path to Potency: Structure-Activity Relationship (SAR) Studies

SAR studies are a systematic investigation of how the chemical structure of a compound influences its biological activity. Through iterative chemical synthesis and biological testing, researchers can identify the key structural motifs responsible for potency and selectivity, and systematically modify a lead compound to improve its drug-like properties.

Quantitative SAR Data for IL-17A Inhibitors

The following tables summarize the in vitro activity of representative IL-17A inhibitors from different chemical classes.

Table 1: Macrocyclic IL-17A Inhibitors

| Compound ID | Structure | IC50 (nM, FRET Assay) | Kd (nM, SPR) | Reference |

| Compound 1 | [Structure of Compound 1] | ~35 | < 200 | [5] |

| Compound 2 | [Structure of Compound 2] | < 35 | < 200 | [5] |

| Compound 3 | [Structure of Compound 3] | < 35 | < 200 | [5] |

Table 2: Peptide-Based IL-17A Inhibitors

| Compound ID | Sequence | IC50 (nM, Competition ELISA) | IC50 (nM, Cell-Based Assay) | Reference |

| Peptide 1 | [Sequence of Peptide 1] | 80 | 370 | [6] |

| HAP | [Optimized Sequence] | <1 | ~10 | [6] |

Table 3: Small Molecule IL-17A Inhibitors (Non-macrocyclic)

| Compound ID | Structure | IC50 (µM, Cellular Assay) | Kd (nM, SPR) | Reference |

| Cmpd 8 | [Structure of Cmpd 8] | 4.7 | 370 | [7][8] |

| Cmpd 9 | [Structure of Cmpd 9] | 5.7 | < 100 | [7][8] |

| Cmpd 10 | [Structure of Cmpd 10] | 1.3 | < 100 | [7][8] |

Note: The specific structures and sequences are proprietary to the cited publications and are represented here conceptually. Please refer to the original publications for detailed chemical information.

Experimental Protocols for SAR Evaluation

A robust SAR campaign relies on accurate and reproducible biological assays to quantify the potency of newly synthesized compounds.

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to measure the direct binding of an inhibitor to the IL-17A/IL-17RA interaction.

-

Reagent Preparation:

-

Label recombinant human IL-17A with a donor fluorophore (e.g., Europium chelate) and IL-17RA with an acceptor fluorophore (e.g., allophycocyanin).

-

Prepare a series of dilutions of the test inhibitor.

-

-

Assay Procedure:

-

In a microplate, combine the labeled IL-17A, labeled IL-17RA, and the test inhibitor at various concentrations.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

-

The FRET signal is proportional to the amount of IL-17A/IL-17RA complex formed.

-

Calculate the IC50 value, which is the concentration of inhibitor that reduces the FRET signal by 50%.

-

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This assay can be configured to measure the inhibition of IL-17A binding to its receptor.

-

Plate Coating:

-

Coat a high-binding microplate with recombinant human IL-17RA.

-

-

Blocking:

-

Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk).

-

-

Inhibition Step:

-

Pre-incubate biotinylated IL-17A with a serial dilution of the test inhibitor.

-

Add the mixture to the coated and blocked plate.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated IL-17A captured by the receptor.

-

Add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.

-

-

Data Analysis:

Figure 3: Structure-Activity Relationship (SAR) Workflow.

Conclusion

The development of small molecule inhibitors of IL-17A is a dynamic and promising area of research. The synergistic application of computational methods like pharmacophore modeling and rigorous experimental validation through SAR studies provides a powerful paradigm for the discovery and optimization of novel therapeutics. By understanding the intricate details of the IL-17A signaling pathway and leveraging sophisticated drug design strategies, the scientific community is well-positioned to deliver the next generation of treatments for a wide range of inflammatory and autoimmune disorders.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. assaybiotechnology.com [assaybiotechnology.com]

- 3. pufei.com [pufei.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Discovery of a Novel Small Molecule IL-17A Inhibitor from a DNA-Encoded Library Screen

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Interleukin-17A (IL-17A) is a pivotal cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While antibody-based therapies targeting IL-17A have demonstrated clinical efficacy, the development of orally bioavailable small molecule inhibitors remains a significant therapeutic goal. This document details the discovery and characterization of a novel class of small molecule IL-17A inhibitors, identified through a DNA-encoded chemical library screen. We present the screening and optimization process, quantitative biochemical and cellular activity, and detailed experimental protocols. This guide serves as a technical overview of the discovery of potent IL-17A antagonists that bind to a previously unexploited site on the IL-17A homodimer.

Introduction: The Role of IL-17A in Disease

Interleukin-17A is the signature cytokine of the Th17 subset of T helper cells and plays a crucial role in host defense against extracellular pathogens.[1][2] However, its dysregulation is a major driver of various autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and axial spondylitis.[2][3][4] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of target cells.[1][2] This interaction triggers downstream signaling cascades, primarily through NF-κB and C/EBP pathways, leading to the production of inflammatory mediators like cytokines (e.g., IL-6), chemokines, and matrix metalloproteinases.[1][5][6] The clinical success of monoclonal antibodies that neutralize IL-17A has validated this pathway as a therapeutic target.[4][7] This has spurred significant interest in discovering small molecule inhibitors that could offer the convenience of oral administration.[7][8]

This whitepaper focuses on a novel class of inhibitors discovered via a DNA-encoded chemical library (DECL) screen, which bind symmetrically to the central cavities of the IL-17A homodimer, representing a new mode of protein-protein interaction (PPI) inhibition.[7][9]

The IL-17A Signaling Pathway

The binding of the dimeric IL-17A ligand to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6. This leads to the activation of key inflammatory transcription factors, including NF-κB and C/EBPβ, culminating in the expression of pro-inflammatory genes.[1][5]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. cusabio.com [cusabio.com]

- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Characterization of a Representative IL-17A Inhibitor

This technical guide provides an in-depth overview of the preliminary in vitro characterization of a representative Interleukin-17A (IL-17A) inhibitor. For the purpose of this document, we will focus on key methodologies and data relevant to the preclinical assessment of such inhibitors, using publicly available information on well-characterized anti-IL-17A biologics as a representative example. This guide is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of novel therapeutics targeting the IL-17A pathway.

Introduction to IL-17A and Its Role in Inflammation

Interleukin-17A is a hallmark cytokine primarily produced by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] It plays a critical role in host defense against extracellular pathogens but is also a key driver of pathology in numerous autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3][4] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide variety of cell types.[1][2][3][5] This binding initiates downstream signaling cascades, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[3][6] The central role of IL-17A in inflammatory processes has made it a prime target for therapeutic intervention.

Quantitative Assessment of Inhibitor Activity

The in vitro characterization of an IL-17A inhibitor involves a series of quantitative assays to determine its binding affinity, potency, and selectivity. The following tables summarize typical data obtained for a representative IL-17A inhibitor.

Table 1: Binding Affinity and Kinetics

| Parameter | Value | Method | Reference |

| K_D (dissociation constant) | <3 pM | Surface Plasmon Resonance (SPR) | [7] |

| k_on (association rate) | 1.2 x 10^7 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |

| k_off (dissociation rate) | 3.5 x 10⁻⁵ s⁻¹ | Surface Plasmon Resonance (SPR) |

Table 2: In Vitro Neutralization Potency

| Assay | Cell Line | Measured Endpoint | IC₅₀ | Reference |

| IL-17A-induced GROα secretion | HT-29 (human colorectal adenocarcinoma) | GROα levels | ~30 pM | [7] |

| IL-17A-induced KC secretion | Mouse NIH/3T3 fibroblasts | KC (mouse CXCL1) levels | ~60 pM | [8] |

| Inhibition of IL-17A/IL-17RA binding | N/A | FRET Signal | ~0.5 nM | [9] |

Table 3: Selectivity Profile

| Cytokine | Binding Detected | Method | Reference |

| Human IL-17A | Yes | ELISA | [2] |

| Human IL-17F | No | ELISA | [2] |

| Human IL-17A/F Heterodimer | Yes | Cell-based neutralization assay | [7] |

| Other Human IL-17 family members (B, C, D, E) | No | ELISA | [2] |

| Rodent IL-17A | No | ELISA | [2][7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an IL-17A inhibitor. Below are protocols for key in vitro experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This method is employed to determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of the inhibitor to IL-17A.

Methodology:

-

Recombinant human IL-17A is immobilized on a sensor chip.

-

A series of concentrations of the IL-17A inhibitor are flowed over the chip surface.

-

The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate k_on, k_off, and K_D.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity

ELISA is utilized to assess the specific binding of the inhibitor to IL-17A and its cross-reactivity with other related cytokines.

Methodology:

-

Individual wells of a 96-well plate are coated with different recombinant human IL-17 family member proteins.

-

After blocking non-specific binding sites, varying concentrations of the IL-17A inhibitor are added to the wells.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the inhibitor is then added.

-

A substrate is introduced, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound inhibitor.

Cell-Based Neutralization Assay

This functional assay determines the inhibitor's ability to block IL-17A-mediated cellular responses. A common endpoint is the measurement of chemokine secretion from IL-17A-stimulated cells.[7]

Methodology:

-

A suitable cell line, such as human HT-29 cells or mouse NIH/3T3 fibroblasts, is cultured in 96-well plates.[7][8]

-

Cells are pre-incubated with a serial dilution of the IL-17A inhibitor.

-

Recombinant human IL-17A is then added to the wells to stimulate the cells.

-

After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of a downstream chemokine (e.g., GROα for human cells or KC for mouse cells) in the supernatant is quantified using a specific ELISA.[7][8]

-

The IC₅₀ value, representing the concentration of inhibitor required to inhibit 50% of the IL-17A-induced chemokine secretion, is calculated.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the IL-17A signaling pathway and a typical in vitro characterization workflow.

Caption: IL-17A Signaling Pathway.

Caption: In Vitro Characterization Workflow.

References

- 1. Immune response - IL-17 signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary Investigation and Therapeutic Efficacy Determination of a Novel Anti-IL-17A Antibody, Indikizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Effect of IL-17A Inhibitors on the IL-17A/IL-17RA Interaction: A Technical Guide

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that serves as a cornerstone in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells, IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[2][3][4] This interaction triggers a cascade of downstream signaling events, leading to the production of inflammatory mediators like cytokines and chemokines, which promote tissue inflammation and damage.[1][3][5] Given its central role, the IL-17A/IL-17RA axis has become a critical therapeutic target. This guide provides an in-depth technical overview of the mechanisms by which IL-17A inhibitors disrupt this interaction, the quantitative measures of their efficacy, and the experimental protocols used to characterize them.

The IL-17A Signaling Pathway

The binding of the homodimeric IL-17A ligand to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade. This activation orchestrates multiple signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the release of pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CCL20), and other mediators that drive neutrophil recruitment and perpetuate the inflammatory response.[1][3][4][6][7]

Mechanisms of Inhibition

Therapeutic intervention primarily focuses on two distinct strategies to block the IL-17A signaling cascade: directly neutralizing the IL-17A ligand or blocking its receptor, IL-17RA.

Direct Inhibition of the IL-17A Ligand

This approach utilizes monoclonal antibodies that bind with high specificity and affinity to the IL-17A cytokine itself. By binding to IL-17A, these inhibitors sterically hinder its ability to engage with the IL-17RA/RC receptor complex, effectively neutralizing its biological activity.[8][9][10] Prominent examples of this class include Secukinumab and Ixekizumab.[11]

Blockade of the IL-17 Receptor A (IL-17RA)

An alternative strategy involves targeting the receptor subunit, IL-17RA. Monoclonal antibodies, such as Brodalumab, bind directly to IL-17RA.[12][13] This occupation of the receptor prevents multiple IL-17 family members that utilize IL-17RA for signaling (including IL-17A, IL-17F, and IL-17E) from binding and initiating the pro-inflammatory cascade.[12][14][15] This results in a broader blockade of the IL-17 pathway.[12]

Quantitative Analysis of Inhibition

The efficacy of IL-17A pathway inhibitors is quantified by their binding affinity and functional inhibitory capacity. These parameters are crucial for comparing the potency of different molecules.

Table 1: Binding Affinity and Functional Inhibition of Selected IL-17A Pathway Inhibitors

| Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| HAP (Peptide) | IL-17A | FRET | IC50 | 0.4 nM | [16] |

| HAP (Peptide) | IL-17A | Cell-based (IL-8) | IC50 | 370 nM | [16] |

| Macrocyclic Peptide 2 | IL-17A | Cell-based (IL-8) | IC50 | 0.024 µM | [17] |

| Macrocyclic Peptide 3 | IL-17A | Cell-based (IL-8) | IC50 | 0.033 µM | [17] |

| Janssen Compound | IL-17A | HTRF Binding | IC50 | 0.047 µM | [18] |

| Janssen Compound | IL-17A | Cell-based (G-CSF) | IC50 | 0.0075 µM | [18] |

Experimental Protocols

A variety of robust assays are employed to characterize the binding kinetics and functional consequences of inhibiting the IL-17A/IL-17RA interaction.

Binding Assays

These assays directly measure the physical interaction between the inhibitor and its target.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[16]

-

Immobilization: Covalently immobilize the ligand (e.g., biotinylated human IL-17A) onto a streptavidin-coated sensor chip surface.[16]

-

Association: Flow the analyte (e.g., inhibitor peptide or antibody) at various concentrations across the sensor chip surface. The binding event causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

-

Dissociation: After the association phase, flow a buffer solution over the chip to monitor the dissociation of the analyte from the immobilized ligand.

-

Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.[16]

Protocol 2: Competitive Binding ELISA

This protocol outlines a method for screening inhibitors that block the IL-17A:IL-17RA interaction.[19][20]

-

Coating: Coat a high-bind 96-well plate with recombinant human IL-17RA overnight at 4°C.

-

Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer for at least 1 hour at room temperature.

-

Inhibitor Incubation: Add serial dilutions of the test inhibitor (and positive/negative controls) to the wells.

-

Ligand Addition: Add a constant concentration of biotinylated IL-17A to all wells (except blanks) and incubate for 2 hours at room temperature to allow for competitive binding.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour.

-

Signal Generation: After a final wash, add a chemiluminescent or colorimetric substrate.

-

Measurement: Read the signal using a luminometer or spectrophotometer. A decrease in signal compared to the no-inhibitor control indicates successful inhibition of the IL-17A/IL-17RA interaction.

Cell-Based Functional Assays

These assays measure the downstream biological effects of inhibiting IL-17A signaling, providing a measure of the inhibitor's functional potency.

Protocol 3: Inhibition of Cytokine Production in Primary Human Keratinocytes

This assay quantifies an inhibitor's ability to block IL-17A-induced production of other pro-inflammatory cytokines.[16][18]

-

Cell Culture: Culture primary human keratinocytes in appropriate media until they reach a suitable confluency.

-

Stimulation & Inhibition: Pre-incubate the cells with various concentrations of the IL-17A inhibitor for a defined period (e.g., 1 hour).

-

Induction: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A (often in combination with TNF-α to achieve a synergistic effect) for 18-24 hours.[16]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Quantification: Measure the concentration of a downstream cytokine (e.g., IL-6, IL-8, or G-CSF) in the supernatants using a standard ELISA kit.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the IL-17A-induced cytokine production by 50%.

Conclusion

Inhibitors of the IL-17A/IL-17RA interaction represent a highly successful class of therapeutics for inflammatory diseases. Their mechanisms, which involve either direct ligand neutralization or receptor blockade, are well-characterized through a suite of quantitative binding and functional assays. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers to evaluate and compare novel inhibitors targeting this critical inflammatory axis. Future work will likely focus on developing small-molecule and peptide-based inhibitors to provide oral therapeutic options, further expanding the arsenal against IL-17A-mediated pathologies.[2][21]

References

- 1. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. cosentyxhcp.com [cosentyxhcp.com]

- 6. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]

- 7. cusabio.com [cusabio.com]

- 8. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ixekizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. What is the mechanism of Brodalumab? [synapse.patsnap.com]

- 14. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

- 17. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Janssen Pharmaceutica describes new IL-17A/ IL-17RA interaction inhibitors | BioWorld [bioworld.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. IL-17A [Biotinylated] : IL-17RA Inhibitor Screening ELISA Kit | ACROBiosystems [jp.acrobiosystems.com]

- 21. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of IL-17A Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic methods used to characterize the binding of small molecule inhibitors to Interleukin-17A (IL-17A), a key cytokine implicated in various inflammatory and autoimmune diseases. This document will focus on a representative macrocyclic antagonist, herein referred to as "Inhibitor 2," to illustrate the application of these techniques.

Introduction to IL-17A and its Inhibition

Interleukin-17A is a homodimeric pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and in the pathophysiology of autoimmune diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits, triggering downstream signaling cascades that lead to the production of inflammatory mediators.[3][4] The development of inhibitors that block the IL-17A signaling pathway is a significant area of therapeutic research.[2] While monoclonal antibodies targeting IL-17A have shown clinical efficacy, there is a growing interest in the development of orally bioavailable small molecule inhibitors.[4][5]

Spectroscopic techniques are indispensable tools for elucidating the molecular details of inhibitor binding, providing critical information on affinity, kinetics, thermodynamics, and the specific binding site on the protein. This guide will delve into the practical application of key spectroscopic methods for characterizing the interaction between IL-17A and a potent macrocyclic inhibitor.

IL-17A Signaling Pathway

Understanding the IL-17A signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors. The binding of IL-17A to its receptor complex initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and C/EBP, leading to the expression of pro-inflammatory genes.

Quantitative Analysis of Inhibitor 2 Binding

A thorough characterization of an inhibitor's binding properties involves determining its affinity, kinetics, and stoichiometry of interaction with the target protein. Spectroscopic methods provide robust quantitative data for this purpose. The following table summarizes representative binding data for a macrocyclic IL-17A antagonist, designated here as "Inhibitor 2".[3]

| Parameter | Method | Value |

| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 0.66 µM |

| IC50 (IL-17A/IL-17RA interaction) | FRET Assay | 1.14 µM |

| Binding Specificity | Surface Plasmon Resonance (SPR) | No measurable binding to IL-17F or IL-17RA at concentrations up to 13.3 µM |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. This section outlines the methodologies for key spectroscopic techniques used to study the IL-17A-inhibitor interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity constants.

Experimental Workflow:

Detailed Protocol:

-

Ligand Preparation: Recombinantly express and purify human IL-17A. Ensure high purity and concentration accuracy.

-

Analyte Preparation: Dissolve Inhibitor 2 in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the running buffer. The final DMSO concentration should be kept low and constant across all samples.

-

Immobilization:

-

Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Covalently immobilize IL-17A to the activated surface via amine coupling to achieve a target immobilization level (e.g., 2000-3000 Response Units).[6]

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.[6]

-

-

Binding Measurement:

-

Inject a series of concentrations of Inhibitor 2 over the IL-17A-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each inhibitor concentration using a low pH buffer or a specific regeneration solution.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Dialyze purified IL-17A and dissolve Inhibitor 2 in the exact same buffer to minimize heats of dilution.[10] A typical buffer would be phosphate-buffered saline (PBS) at pH 7.4.

-

Accurately determine the concentrations of both IL-17A and Inhibitor 2.

-

Degas both solutions immediately before the experiment to prevent bubble formation.[10]

-

-

ITC Experiment:

-

Load IL-17A into the sample cell (typically at a concentration of 10-50 µM).

-

Load Inhibitor 2 into the injection syringe (typically at a concentration 10-20 times that of IL-17A).[11]

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-rate peaks for each injection to obtain the heat change per injection.

-

Plot the integrated heat data against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the thermodynamic parameters.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about protein-ligand interactions, enabling the identification of the binding site and characterization of conformational changes upon binding.[13]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Express and purify isotopically labeled (e.g., ¹⁵N) IL-17A.

-

Prepare a concentrated stock solution of Inhibitor 2 in a deuterated buffer matching the protein sample.

-

-

NMR Titration:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled IL-17A.

-

Perform a stepwise titration by adding increasing amounts of Inhibitor 2 to the protein sample.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.

-

-

Data Analysis:

-

Overlay the spectra from the titration series to observe chemical shift perturbations (CSPs) of the protein's backbone amide signals.

-

Calculate the magnitude of the CSPs for each residue.

-

Map the residues with significant CSPs onto the three-dimensional structure of IL-17A to identify the binding site of Inhibitor 2.[14]

-

Conclusion

The spectroscopic analysis of inhibitor binding to IL-17A is a multifaceted process that provides invaluable insights for drug discovery and development. Techniques such as SPR, ITC, and NMR spectroscopy, when used in a complementary fashion, offer a comprehensive understanding of the binding affinity, kinetics, thermodynamics, and the precise molecular interactions at the binding site. The detailed protocols and workflows presented in this guide provide a framework for researchers to effectively characterize novel IL-17A inhibitors and advance the development of new therapies for inflammatory and autoimmune diseases.

References

- 1. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]

- 2. What are IL-17 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]

- 6. dhvi.duke.edu [dhvi.duke.edu]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathway Analysis of IL-17A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the downstream signaling pathways affected by Interleukin-17A (IL-17A) inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of IL-17A, the effects of its inhibition, and the experimental protocols required for its study.

Introduction to IL-17A and Its Role in Inflammation

Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17A is a key mediator of the inflammatory response, stimulating the production of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides from a variety of cell types such as fibroblasts, endothelial cells, and epithelial cells.[3] This cascade of events leads to the recruitment of immune cells, particularly neutrophils, to the site of inflammation, perpetuating the inflammatory cycle.[3]

The IL-17A Signaling Pathway

The biological effects of IL-17A are mediated through its interaction with a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3] Binding of IL-17A to its receptor initiates a downstream signaling cascade that is primarily mediated by the adaptor protein, nuclear factor-κB activator 1 (Act1).

Caption: IL-17A Signaling Pathway.

Upon receptor binding, Act1 is recruited and subsequently activates TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream signaling cascades:

-

The NF-κB Pathway: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes.

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases phosphorylate and activate various transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of IL-17A target genes.

The activation of these pathways culminates in the production of a wide array of inflammatory mediators, including:

-

Chemokines: CXCL1, CXCL2, CXCL5, CXCL8 (IL-8), and CCL20, which are potent chemoattractants for neutrophils and other immune cells.[4]

-

Cytokines: Interleukin-6 (IL-6) and granulocyte colony-stimulating factor (G-CSF), which amplify the inflammatory response and promote the expansion and recruitment of neutrophils.[5]

-

Antimicrobial Peptides: Defensins (e.g., DEFB4B) and S100 proteins (e.g., S100A8/A9), which contribute to host defense but also to the inflammatory milieu in diseases like psoriasis.[3]

-

Matrix Metalloproteinases (MMPs): Enzymes that can degrade the extracellular matrix, contributing to tissue damage in chronic inflammation.

Mechanism of Action of IL-17A Inhibitors

IL-17A inhibitors are biologic drugs, typically monoclonal antibodies, that function by neutralizing the activity of IL-17A. There are two main mechanisms of action:

-

Directly binding to IL-17A: Monoclonal antibodies like secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from interacting with its receptor complex.

-

Blocking the IL-17A receptor: Brodalumab is a monoclonal antibody that binds to the IL-17RA subunit of the receptor complex, thereby blocking the binding of IL-17A and other IL-17 family members that utilize this receptor subunit.[6]

By disrupting the interaction between IL-17A and its receptor, these inhibitors effectively block the initiation of the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Analysis of Downstream Signaling Pathway Inhibition

The efficacy of IL-17A inhibitors can be quantitatively assessed by measuring the changes in the expression and activity of downstream signaling molecules and target genes.

Effect on Downstream Gene Expression

Clinical studies in patients with psoriasis have demonstrated that treatment with IL-17A inhibitors leads to a significant downregulation of a wide range of inflammatory genes in skin lesions.

| Target Gene | Inhibitor | Disease | Fold Change / Percent Reduction | Reference |

| Chemokines | ||||

| CXCL1 | Secukinumab | Psoriasis | Significantly decreased | [7] |

| CCL20 | Brodalumab | Psoriasis | Significantly decreased | |

| Cytokines | ||||

| IL-6 | Secukinumab | Psoriasis | Significantly lower after treatment | [5] |

| IL-17A | Brodalumab | Psoriasis | Dose-dependent downregulation | [6] |

| IL-17F | Brodalumab | Psoriasis | Dose-dependent downregulation | [6] |

| IL-23A | Secukinumab | Psoriasis | Significantly downregulated | [8] |

| Antimicrobial Peptides & Others | ||||

| DEFB4B | Secukinumab | Psoriasis | Decreased expression | [3] |

| S100A8 | Secukinumab | Psoriasis | Decreased expression | [3] |

| S100A9 | Brodalumab | Psoriasis | Normalization of expression | [6] |

| ACE2 | Secukinumab | Psoriasis | -2.17 fold change (downregulation) | [9][10] |

Effect on Downstream Protein Expression and Activation

Inhibition of the IL-17A pathway also leads to a reduction in the protein levels of inflammatory mediators and the phosphorylation (activation) of key signaling molecules.

| Target Protein | Inhibitor | Disease | Percent Reduction / Change in Activation | Reference |

| IL-6 | Secukinumab | Psoriasis | Significantly lower serum levels | [5] |

| VEGF-A | Brodalumab | Psoriasis | Decreased plasma levels | [11] |

| MMP-3 | Brodalumab | Psoriasis | Decreased plasma levels | [11] |

| Phosphorylated p65 (NF-κB) | - | - | Reduced nuclear translocation and phosphorylation | [9] |

Experimental Protocols for Pathway Analysis

Analyzing the IL-17A downstream signaling pathway and the effects of its inhibitors requires a range of molecular and cellular biology techniques.

Experimental Workflow Overview

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. stemcell.com [stemcell.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. dermatologytimes.com [dermatologytimes.com]

- 6. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]

- 7. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]

- 8. bmgrp.com [bmgrp.com]

- 9. researchgate.net [researchgate.net]